molecular formula C14H16N2O3 B6250003 tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate CAS No. 2751614-68-1

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate

Cat. No. B6250003
CAS RN: 2751614-68-1
M. Wt: 260.3
InChI Key:
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Description

Tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate, also known as TBI-6, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the indole molecule, which is found in many biologically active compounds. TBI-6 has been found to be a useful tool for studying the structure-activity relationships of indole derivatives, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole derivatives, and has been found to be a useful tool for studying the binding of indole derivatives to proteins. It has also been used to study the biochemical and physiological effects of indole derivatives on cells. Additionally, tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate has been used in studies of enzyme inhibition, receptor binding, and drug metabolism.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate is not well understood. However, it is believed that the compound binds to proteins and other molecules, which can then lead to changes in their activity. Additionally, tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate has been found to interact with various enzymes, receptors, and other molecules, which can lead to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate are not well understood. However, it has been found to interact with various enzymes, receptors, and other molecules, which can lead to changes in their activity. Additionally, tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate has been found to have anti-inflammatory and anti-oxidant properties, as well as to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a two-step process. Additionally, it has a wide range of applications in scientific research. However, tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate also has some limitations. It is not very stable in solution, and it has limited solubility in some solvents. Additionally, its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.

Future Directions

There are several potential future directions for the use of tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate in scientific research. These include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further studies of its structure-activity relationships and its potential to interact with various enzymes, receptors, and other molecules could provide valuable insights into its potential uses in drug development. Finally, further studies of its anti-inflammatory and anti-oxidant properties could provide valuable insights into its potential use in the treatment of various diseases.

Synthesis Methods

Tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate can be synthesized through a two-step process. First, 2-formyl-1H-indole is reacted with tert-butyl isocyanate in a solvent such as dichloromethane. This reaction produces an intermediate, which is then reacted with tert-butyl bromide in a solvent such as dimethylformamide. This reaction produces the desired product, tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate involves the reaction of tert-butyl carbamate with 2-formyl-1H-indole in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl carbamate", "2-formyl-1H-indole" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent such as dichloromethane.", "Step 2: Add 2-formyl-1H-indole to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a suitable catalyst such as triethylamine to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

2751614-68-1

Product Name

tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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